

# An In-depth Technical Guide to 4-Aminobenzophenone (CAS: 1137-41-3)

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## Compound of Interest

Compound Name: 4-Aminobenzophenone

Cat. No.: B072274

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core properties, synthesis, and potential applications of **4-Aminobenzophenone**, a versatile organic compound with significant utility in various scientific domains.

## Physicochemical and Spectroscopic Properties

**4-Aminobenzophenone**, also known as 4-benzoylaniline, is a light yellow crystalline powder.

[1] Its core structure consists of a benzophenone framework functionalized with an amino group, making it a valuable intermediate for the synthesis of more complex molecules.[2][3]

Table 1: Physicochemical Properties of **4-Aminobenzophenone**

Property	Value	Reference
CAS Number	1137-41-3	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>13</sub> H <sub>11</sub> NO	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	197.23 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Light yellow crystalline powder	<a href="#">[1]</a>
Melting Point	121-124 °C	<a href="#">[5]</a> <a href="#">[7]</a>
Boiling Point	246 °C @ 12.75 mmHg (17.0 hPa)	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, alcohol, and ether. <a href="#">[4]</a> <a href="#">[8]</a> Hardly soluble in cold water. <a href="#">[4]</a> <a href="#">[5]</a>	
pKa	2.15 (at 25°C)	<a href="#">[5]</a> <a href="#">[6]</a>

Table 2: Spectroscopic Data for **4-Aminobenzophenone**

Spectroscopy Type	Key Features / Peaks	Reference
<sup>1</sup> H NMR	Spectra available in CDCl <sub>3</sub> and TFA.	<a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
<sup>13</sup> C NMR	Spectra available in CDCl <sub>3</sub> and DMSO-d <sub>6</sub> .	<a href="#">[10]</a> <a href="#">[12]</a> <a href="#">[13]</a>
IR Spectroscopy	Spectra available (KBr disc, nujol mull).	<a href="#">[10]</a> <a href="#">[14]</a> <a href="#">[15]</a>
UV-Vis	Known UV absorber, emits light between 300-400 nm. <a href="#">[2]</a> <a href="#">[16]</a>	
Mass Spectrometry	GC-MS data available.	<a href="#">[10]</a> <a href="#">[17]</a>

## Synthesis and Purification

A common method for the synthesis of **4-Aminobenzophenone** is through the hydrolysis of p-benzoylacetanilide.

This protocol outlines the laboratory-scale synthesis of **4-Aminobenzophenone** from p-benzoylacetanilide.

Materials:

- p-Benzoylacetanilide (2.8 g)
- 1N Hydrochloric Acid (100 ml)
- 2N Sodium Hydroxide solution
- Diethyl Ether
- Methanol
- Round-bottom flask with reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard glassware for recrystallization

Procedure:

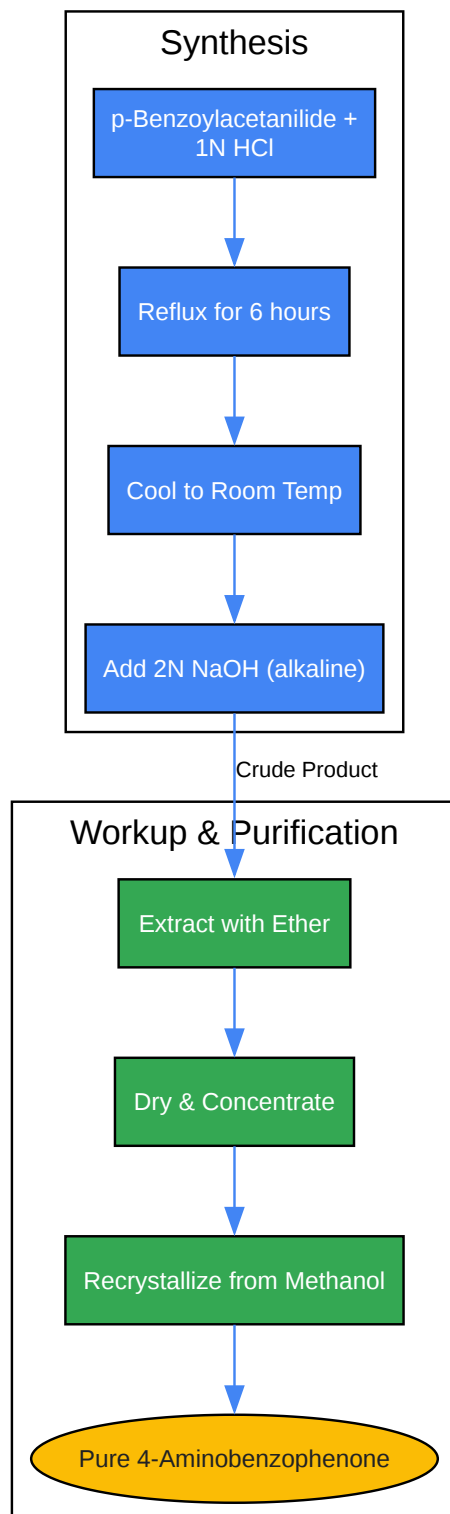
- Hydrolysis: Combine 2.8 g of p-benzoylacetanilide and 100 ml of 1N hydrochloric acid in a round-bottom flask.[\[18\]](#)
- Reflux: Heat the mixture to reflux and maintain for six hours.[\[18\]](#)
- Cooling and Neutralization: After reflux, allow the solution to cool to room temperature.[\[18\]](#) Carefully make the solution alkaline by the dropwise addition of 2N sodium hydroxide

solution until the precipitation of the product is complete.[\[18\]](#)

- Extraction: Transfer the alkaline solution to a separatory funnel and extract the crude product with diethyl ether.[\[18\]](#) Combine the organic layers.
- Drying and Concentration: Dry the ether extract over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
- Purification: Recrystallize the resulting solid from methanol to yield purified **4-Aminobenzophenone**.[\[18\]](#)

Purification Note: An alternative purification method involves dissolving the compound in aqueous acetic acid, filtering, and precipitating the amine with ammonia. This process can be repeated several times before a final recrystallization from aqueous ethanol.[\[6\]](#)

## Synthesis and Purification Workflow

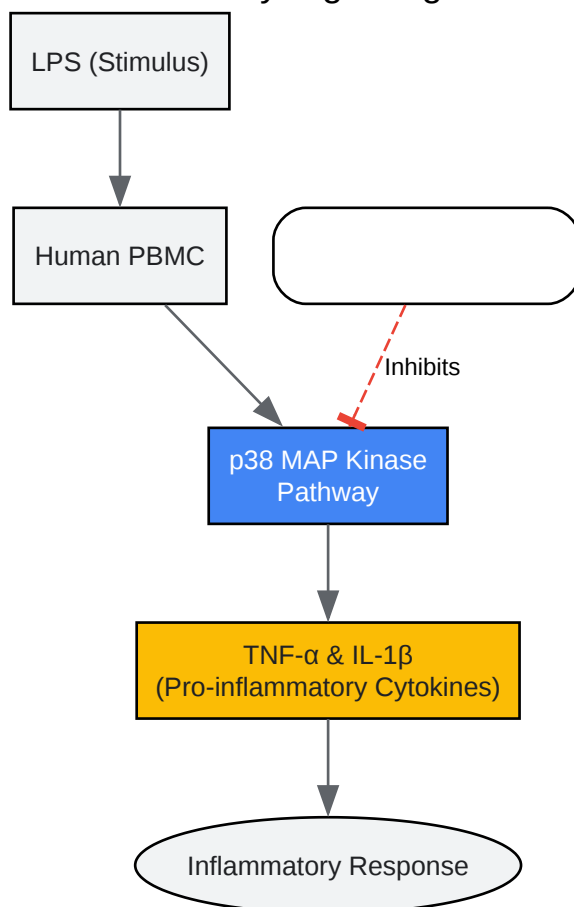
[Click to download full resolution via product page](#)Synthesis and purification workflow for **4-Aminobenzophenone**.

## Biological Activity and Applications

**4-Aminobenzophenone** serves as a crucial building block in medicinal chemistry and materials science. It is a derivative of benzophenone, which is recognized as a "privileged scaffold" in drug discovery.

Derivatives of **4-Aminobenzophenone** have demonstrated potent anti-inflammatory effects. [19] Research has shown that certain analogues can significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-1 $\beta$  (IL-1 $\beta$ ) in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). [19] The mechanism for some of these analogues has been linked to the inhibition of p38 $\alpha$  MAP kinase.[19]

### Anti-inflammatory Signaling Inhibition



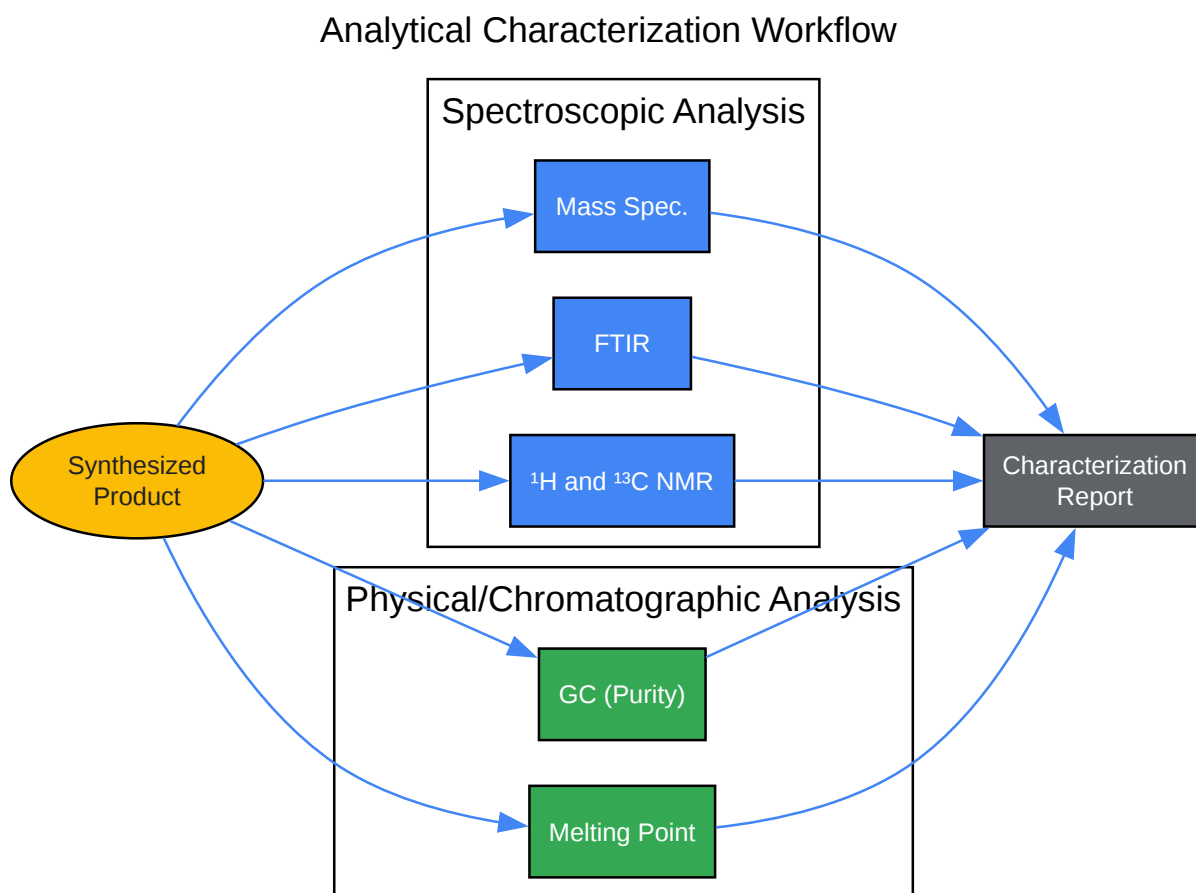
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Inhibition of the p38 MAP kinase pathway by **4-Aminobenzophenone** derivatives.

- Photosensitizer: Like its parent compound, it acts as a photosensitizer.[20]
- Synthetic Intermediate: It is a precursor for synthesizing various heterocyclic compounds like 1,2,3-triazoles and benzothiazoles.[6]
- Materials Science: It is used as a frequency doubler for semiconductor lasers and in the development of photo-cross-linkable polymers.[6][8][21] It is noted for having a second-harmonic generation (SHG) efficiency 260 times higher than potassium dihydrogen phosphate (KDP).[6]

## Analytical Characterization Workflow

Confirming the identity and purity of synthesized **4-Aminobenzophenone** is critical. A standard workflow involves a combination of spectroscopic and physical characterization methods.



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Standard workflow for the analytical characterization of **4-Aminobenzophenone**.

## Safety and Handling

**4-Aminobenzophenone** is classified as an irritant.[5] It is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn when handling this compound.[5] Store in a dark, inert atmosphere at room temperature.[5][6]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Aminobenzophenone (CAS: 1137-41-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072274#4-aminobenzophenone-cas-number-1137-41-3-properties]

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